Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, enantiomerically pure trans-4-aminopiperidin-3-ols, which are convenient precursors for making natural and synthetic aminohydroxylated piperidine alkaloid analogs, were efficiently synthesized through the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines .Scientific Research Applications
Pharmacological and Biological Applications
Research in pharmacology often focuses on developing novel compounds with potential antioxidant, anti-inflammatory, and antimicrobial activities. For instance, studies on benzofused thiazole derivatives have shown significant anti-inflammatory and antioxidant activities, suggesting that similar structural analogues, such as Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate, could be explored for similar biological activities (Raut et al., 2020). These findings indicate the potential for compounds with benzene rings and specific functional groups to be developed as therapeutic agents.
Material Science and Supramolecular Chemistry
In material science, the design and synthesis of molecules with specific electronic or structural properties are crucial. The study on benzene-1,3,5-tricarboxamide (BTA) derivatives highlights their importance in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into one-dimensional structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012). This suggests that compounds like Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate could be investigated for their self-assembly properties and potential applications in creating nanoscale structures.
Organic Chemistry and Synthesis
In organic chemistry, the focus is often on developing novel synthesis methods for complex molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl highlights innovative approaches to synthesizing key intermediates for pharmaceuticals, demonstrating the ongoing need for efficient, scalable synthetic routes (Qiu et al., 2009). This context is relevant for the synthesis of Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate, indicating the potential for developing novel synthetic methodologies or improving existing ones for similar compounds.
properties
IUPAC Name |
benzyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREMPGXODKGFEJ-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1F)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate |
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